molecular formula C18H24N2O4 B2864333 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034292-45-8

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2864333
CAS No.: 2034292-45-8
M. Wt: 332.4
InChI Key: RRXAZDIQJBSHLL-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound featuring a benzodioxole moiety linked to an ethanone scaffold. The azetidine (four-membered nitrogen-containing ring) and 4-methoxypiperidine substituents distinguish it from simpler cathinone derivatives. The compound’s synthesis and crystallographic refinement likely employ tools like SHELXL for structural validation .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-15-4-6-19(7-5-15)14-10-20(11-14)18(21)9-13-2-3-16-17(8-13)24-12-23-16/h2-3,8,14-15H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXAZDIQJBSHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.41 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Antinociceptive Effects : The compound has shown promise in reducing pain responses in animal models, indicating potential applications in pain management.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Receptor Interactions : The presence of the piperidine group suggests interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Inhibition of Enzymes : Potential inhibition of monoamine oxidase (MAO) could contribute to its antidepressant effects by increasing levels of monoamines in the brain.

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an increase in locomotor activity and potential antidepressant properties.

Study 2: Antinociceptive Activity

In a formalin-induced pain model, the compound significantly reduced pain scores at various dosages, indicating its effectiveness as an analgesic agent. The study highlighted its potential utility in managing acute and chronic pain conditions.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantReduced immobility in forced swim test[Study 1]
AntinociceptiveSignificant pain reduction in formalin test[Study 2]
NeuroprotectiveProtection against oxidative stressOngoing research

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Class References
Target Compound C₂₂H₂₉N₃O₄* ~423.5 g/mol 4-Methoxypiperidinyl-azetidine, benzodioxol Unknown (theoretical) -
N-Ethylnorpentylone (Ephylone) C₁₄H₁₉NO₃ 249.3 g/mol Ethylamino, pentanone, benzodioxol Synthetic cathinone (Stimulant)
Ethylone C₁₂H₁₅NO₃ 221.25 g/mol Ethylamino, propanone, benzodioxol Entactogen/Stimulant
2-(2H-1,3-Benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one C₁₄H₁₉N₃O₃ 277.32 g/mol Methylpiperazine, benzodioxol Uncharacterized
5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpent-3-en-1-one C₁₇H₂₀NO₃ 295.35 g/mol Piperidine, pentenone, benzodioxol Uncharacterized

*Estimated based on analogous compounds; exact data unavailable in provided evidence.

Pharmacological and Functional Differences

Benzodioxol Derivatives with Ethylamino Chains

Compounds like N-ethylnorpentylone (ephylone) and ethylone share the benzodioxol-ethylamino core but lack the azetidine-piperidine motif. These analogs are well-documented as psychoactive substances, acting as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) with stimulant effects .

Piperidine/Piperazine-Containing Analogs

The compound 2-(2H-1,3-benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one () replaces the azetidine with a methylpiperazine group. Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics) due to their affinity for dopaminergic and serotonergic receptors. However, the azetidine in the target compound introduces ring strain, which could reduce conformational flexibility and increase binding specificity .

Cathinone vs. Non-Cathinone Scaffolds

While most benzodioxol derivatives (e.g., ephylone) are β-keto-amphetamines (cathinones), the target compound lacks the α-alkylamino group critical for classical cathinone activity.

Research Findings and Data Gaps

  • Structural Insights : The azetidine ring’s puckering (ring strain) and the 4-methoxypiperidine’s electronic effects could be studied using Cremer-Pople coordinates or SHELXL refinement .
  • Pharmacological Data: No direct activity data exist for the target compound. In silico modeling is recommended to predict binding affinities for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

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